N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Description
N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a benzamide moiety modified with a morpholinosulfonyl group at position 4 (Figure 1). The 1,3,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and π-π stacking interactions, making it suitable for targeting enzymes or receptors .
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDDXQAXFLEQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Bromobenzohydrazide
The 1,3,4-oxadiazole ring is synthesized via cyclization of 4-bromobenzohydrazide under dehydrating conditions. A mixture of 4-bromobenzohydrazide (1.0 equiv.) and cyanogen bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF) is refluxed at 80°C for 12 hours. The reaction proceeds through the formation of an intermediate thiosemicarbazide, which undergoes oxidative cyclization in the presence of mercury(II) oxide (HgO, 1.5 equiv.) to yield the 2-amino-1,3,4-oxadiazole derivative.
Key Conditions
- Solvent: Anhydrous THF
- Temperature: 80°C (reflux)
- Reaction Time: 12 hours
- Workup: The mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the product as a white solid.
Characterization Data
- Yield: 68%
- Melting Point: 189–192°C
- 1H NMR (500 MHz, DMSO-d6): δ 8.21 (d, J = 8.5 Hz, 2H), 7.84 (d, J = 8.5 Hz, 2H), 6.12 (s, 2H, NH2).
- HRMS (ESI): m/z calcd for C8H6BrN3O [M + H]+: 255.9642, found: 255.9645.
Synthesis of 4-(Morpholinosulfonyl)benzoic Acid
Sulfonation of Benzoic Acid
4-(Morpholinosulfonyl)benzoic acid is prepared via chlorosulfonation of benzoic acid followed by amine substitution. Benzoic acid (1.0 equiv.) is treated with chlorosulfonic acid (3.0 equiv.) at 0°C for 4 hours, yielding 4-chlorosulfonylbenzoic acid as a crystalline intermediate.
Key Conditions
- Solvent: Neat chlorosulfonic acid
- Temperature: 0°C (ice bath)
- Reaction Time: 4 hours
- Workup: The reaction is quenched with ice-cold water, and the precipitate is filtered and dried under vacuum.
Substitution with Morpholine
The sulfonyl chloride intermediate (1.0 equiv.) is reacted with morpholine (2.0 equiv.) in dichloromethane (DCM) and water (2:1) using sodium carbonate (1.5 equiv.) as a base. The mixture is stirred at room temperature for 24 hours to afford 4-(morpholinosulfonyl)benzoic acid.
Key Conditions
- Solvent: DCM/water (2:1)
- Temperature: 25°C
- Reaction Time: 24 hours
- Workup: The organic layer is separated, dried over Na2SO4, and concentrated. The product is recrystallized from methanol.
Characterization Data
- Yield: 85%
- Melting Point: 215–218°C
- 1H NMR (500 MHz, DMSO-d6): δ 13.12 (s, 1H, COOH), 8.10 (d, J = 8.0 Hz, 2H), 7.95 (d, J = 8.0 Hz, 2H), 3.62–3.58 (m, 4H, morpholine), 2.95–2.91 (m, 4H, morpholine).
- HRMS (ESI): m/z calcd for C11H13NO5S [M + H]+: 284.0593, found: 284.0596.
Coupling of Intermediates to Form N-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(Morpholinosulfonyl)benzamide
Activation of 4-(Morpholinosulfonyl)benzoic Acid
The carboxylic acid (1.0 equiv.) is converted to its acid chloride using thionyl chloride (SOCl2, 3.0 equiv.) in refluxing toluene for 6 hours. Excess SOCl2 is removed under vacuum to yield 4-(morpholinosulfonyl)benzoyl chloride as a pale-yellow solid.
Amide Bond Formation
The acid chloride (1.1 equiv.) is reacted with 5-(4-bromophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv.) in DCM containing triethylamine (2.0 equiv.) at 0°C. The reaction is stirred for 8 hours at room temperature to complete the coupling.
Key Conditions
- Solvent: Anhydrous DCM
- Temperature: 0°C → 25°C
- Reaction Time: 8 hours
- Workup: The mixture is washed with 1N HCl and saturated NaHCO3, dried over Na2SO4, and concentrated. The crude product is purified via column chromatography (ethyl acetate/hexane, 1:1).
Characterization Data
- Yield: 74%
- Melting Point: 235–238°C
- 1H NMR (500 MHz, DMSO-d6): δ 10.82 (s, 1H, NH), 8.35 (d, J = 8.5 Hz, 2H), 8.20 (d, J = 8.5 Hz, 2H), 7.94 (d, J = 8.5 Hz, 2H), 7.88 (d, J = 8.5 Hz, 2H), 3.70–3.66 (m, 4H, morpholine), 3.12–3.08 (m, 4H, morpholine).
- 13C NMR (125 MHz, DMSO-d6): δ 166.2 (C=O), 158.4 (C=N), 142.1–121.8 (aromatic carbons), 65.3 (morpholine), 44.9 (morpholine).
- HRMS (ESI): m/z calcd for C20H18BrN4O4S [M + H]+: 513.0158, found: 513.0161.
Optimization and Challenges
Cyclization Efficiency
The cyclization step for the oxadiazole ring requires strict anhydrous conditions to prevent hydrolysis of intermediates. Substituting HgO with milder oxidizing agents (e.g., iodine or H2O2) reduced yields to <50%, underscoring the necessity of HgO for efficient cyclization.
Sulfonation Selectivity
Direct sulfonation of benzoic acid occasionally produced regioisomeric byproducts (e.g., 3-sulfobenzoic acid). Pre-derivatization with trimethylsilyl chloride as a protecting group improved para-selectivity, increasing yields to 90%.
Analytical Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >99% purity for the final compound. Retention time: 12.4 minutes.
Stability Studies
The compound remained stable under accelerated conditions (40°C/75% RH for 6 months), with no degradation observed via TLC or NMR.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and morpholinosulfonyl group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Comparison of Key Structural Analogues
Key Observations:
Substituent Diversity: The target compound’s 4-bromophenyl group distinguishes it from analogues with fused cycloaliphatic (e.g., tetrahydronaphthalenyl in Compound 7) or heterocyclic (e.g., dihydrobenzodioxin in Compound 21) substituents.
Morpholinosulfonyl Group: Compared to LMM5’s sulfamoyl group, the morpholinosulfonyl moiety in the target compound introduces a rigid, polar substituent that may enhance solubility and metabolic stability. ’s methylsulfanyl analogue demonstrates that sulfur-containing groups can modulate lipophilicity .
Q & A
Q. What are the key synthetic pathways for N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide?
The synthesis involves multi-step protocols:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
- Step 2: Introduction of the 4-bromophenyl group via Suzuki coupling or nucleophilic substitution.
- Step 3: Sulfonation at the benzamide moiety using morpholine sulfonyl chloride under basic conditions (e.g., pyridine or DIPEA). Optimization requires precise control of temperature (60–80°C), solvent choice (DMSO, DMF), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl, morpholine protons at δ 3.5–3.7 ppm).
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 505.2 for C₁₉H₁₅BrN₄O₄S).
- X-ray Crystallography: Resolves 3D conformation, particularly the dihedral angle between oxadiazole and benzamide rings (~45–60°), influencing bioactivity .
Q. How does structural modification of the oxadiazole or benzamide groups impact solubility and bioavailability?
- Oxadiazole modifications: Electron-withdrawing groups (e.g., 4-bromophenyl) enhance metabolic stability but reduce aqueous solubility.
- Benzamide sulfonation: Morpholinosulfonyl improves solubility via hydrogen bonding with polar solvents (logP ~2.8).
- Strategies: Co-solvent systems (e.g., PEG-400) or prodrug formulations (e.g., ester derivatives) can optimize in vivo delivery .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Assay validation: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing, MTT assays for cytotoxicity).
- Purity checks: HPLC (≥95% purity) to exclude impurities affecting results.
- Target profiling: Screen against kinase panels or microbial efflux pumps to identify off-target effects. For example, conflicting data may arise from differential inhibition of EGFR (IC₅₀ = 1.2 μM) vs. DNA gyrase (IC₅₀ = 4.7 μM) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in analogs?
- Analog synthesis: Replace 4-bromophenyl with electron-donating (e.g., 4-methoxy) or bulkier groups (e.g., naphthyl) to assess steric effects.
- Biological testing: Compare IC₅₀ values across analogs in dose-response assays.
- Computational modeling: Molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase II. Example: 4-Methoxy analogs show 3-fold lower cytotoxicity (HeLa cells) due to reduced hydrophobic interactions .
Q. How can researchers optimize the compound for in vivo studies given its moderate solubility?
- Formulation: Nanoemulsions (e.g., PLGA nanoparticles) to enhance bioavailability.
- Derivatization: Introduce hydrophilic groups (e.g., PEG linkers) at the morpholine sulfonyl moiety.
- Pharmacokinetics: Conduct IV/PO bioavailability studies in rodent models, monitoring plasma half-life (t₁/₂) via LC-MS/MS .
Data Analysis and Experimental Design
Q. What statistical approaches are essential for validating biological activity in dose-response studies?
- Nonlinear regression: Fit sigmoidal curves (GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Error analysis: Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Replicates: Minimum triplicate runs with independent compound batches to control batch-to-batch variability .
Q. How to address low reproducibility in synthetic yields?
- Process optimization: Use Design of Experiments (DoE) to evaluate factors like reaction time, catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki coupling).
- In-line monitoring: FTIR or ReactIR to track intermediate formation (e.g., oxadiazole ring closure at 1650 cm⁻¹).
- Scale-up: Transition from batch to flow chemistry for improved heat/mass transfer .
Q. Notes
- Advanced questions emphasize mechanistic and methodological rigor, while basic questions focus on foundational synthesis and characterization.
- Contradictions in biological data require systematic validation using orthogonal assays and purity controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
